1-Benzyl-3-(3-methylphenyl)piperazine
Overview
Description
1-Benzyl-3-(3-methylphenyl)piperazine is a useful research compound. Its molecular formula is C18H22N2 and its molecular weight is 266.4 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
1-Benzyl-3-(3-methylphenyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to affect the activity of certain enzymes, leading to changes in biochemical pathways. For example, it may inhibit or activate specific enzymes, thereby altering the metabolic processes within cells. The interactions between this compound and these biomolecules are crucial for understanding its biochemical properties and potential therapeutic applications .
Cellular Effects
This compound has been observed to influence various types of cells and cellular processes. It can affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, this compound can alter gene expression, resulting in the upregulation or downregulation of certain genes. These effects on cellular processes are essential for understanding the compound’s potential therapeutic and toxicological implications .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. The compound can bind to specific receptors or enzymes, leading to changes in their activity. For example, it may act as an agonist or antagonist at certain receptors, thereby modulating their signaling pathways. Additionally, this compound can inhibit or activate enzymes, resulting in changes in biochemical reactions. These molecular interactions are critical for understanding the compound’s mechanism of action and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation over time, leading to changes in its activity. Additionally, the compound’s long-term effects on cellular function have been observed in both in vitro and in vivo studies. These temporal effects are essential for understanding the compound’s stability and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal effects, while higher doses can lead to significant changes in cellular function. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of determining the appropriate dosage for therapeutic applications. These dosage effects are crucial for understanding the compound’s safety and efficacy in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with specific enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. For example, it may be metabolized by certain enzymes, resulting in the formation of metabolites that can further influence biochemical reactions. Understanding the metabolic pathways of this compound is essential for determining its pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its activity and function. The compound can interact with specific transporters or binding proteins, leading to its localization and accumulation in certain cellular compartments. These interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
1-benzyl-3-(3-methylphenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-15-6-5-9-17(12-15)18-14-20(11-10-19-18)13-16-7-3-2-4-8-16/h2-9,12,18-19H,10-11,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHGUGUDPGYZAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CN(CCN2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.